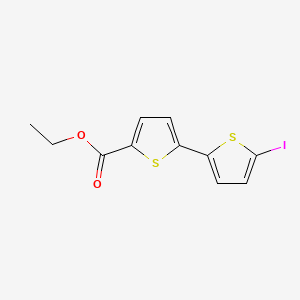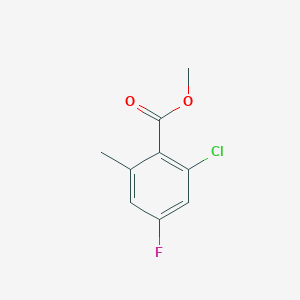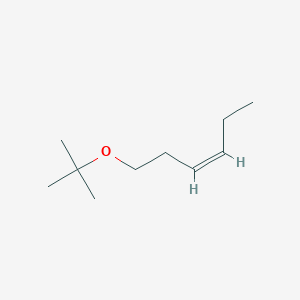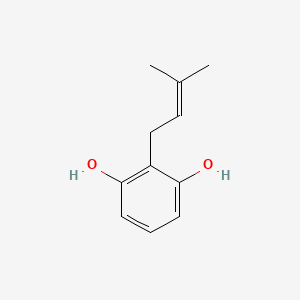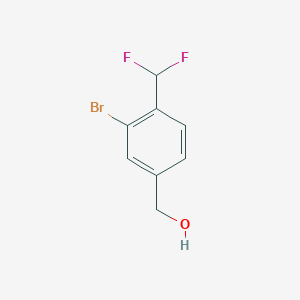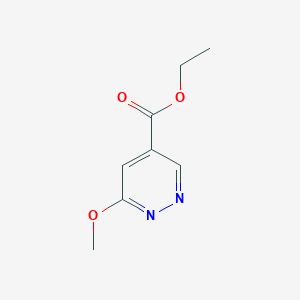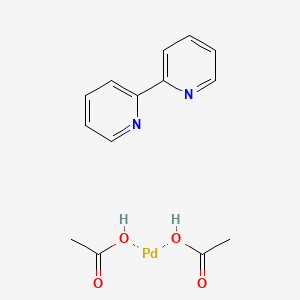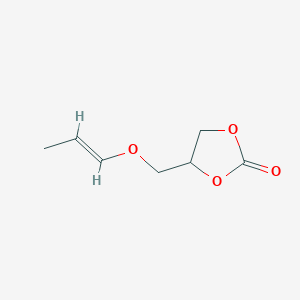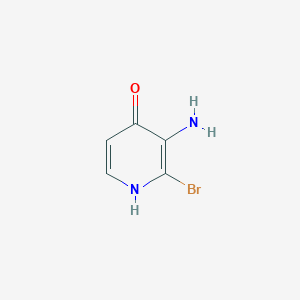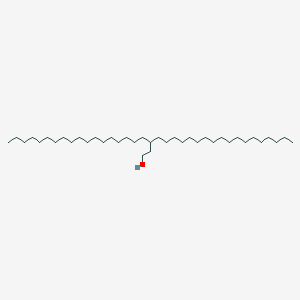
3-Octadecylheneicosan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Octadecylheneicosan-1-ol is a long-chain alcohol with the chemical formula C39H80O. It is characterized by its high molecular weight and significant hydrophobic properties. This compound is often used in various industrial applications due to its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecylheneicosan-1-ol typically involves the hydrogenation of corresponding alkenes or the reduction of fatty acids. One common method is the catalytic hydrogenation of 3-octadecylheneicosene using a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale hydrogenation processes. These processes often utilize heterogeneous catalysts such as palladium on carbon or alumina to ensure high yield and selectivity .
化学反応の分析
Types of Reactions: 3-Octadecylheneicosan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alkanes using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, pyridine as a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
3-Octadecylheneicosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of 3-Octadecylheneicosan-1-ol involves its interaction with lipid bilayers in cell membranes. Its long hydrophobic chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .
類似化合物との比較
1-Octadecanol: Similar in structure but with a shorter carbon chain.
3-Hexadecanol: Another long-chain alcohol with similar properties but different chain length.
1-Heneicosanol: Similar in structure but with a different position of the hydroxyl group.
Uniqueness: 3-Octadecylheneicosan-1-ol is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct physical and chemical properties. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring long-chain alcohols with specific functionalities .
特性
分子式 |
C39H80O |
|---|---|
分子量 |
565.1 g/mol |
IUPAC名 |
3-octadecylhenicosan-1-ol |
InChI |
InChI=1S/C39H80O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-38-40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3 |
InChIキー |
LXFSWTRMSRCCLY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
